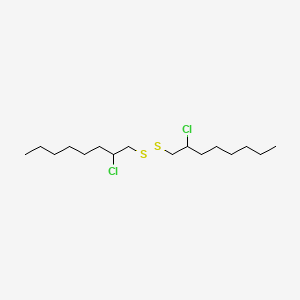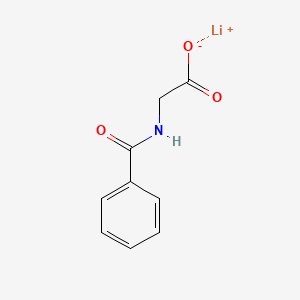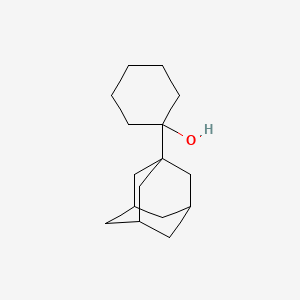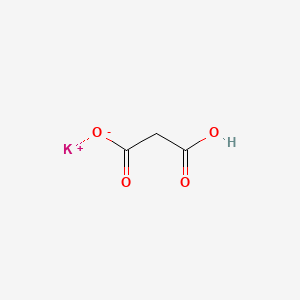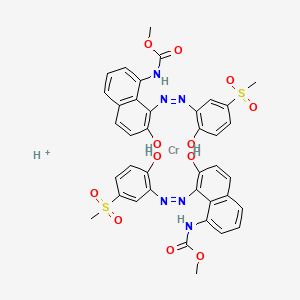
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) is a complex organic-inorganic compound It features a chromate core coordinated with two azo-naphthol ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) typically involves the following steps:
Azo Coupling Reaction: The initial step involves the diazotization of 2-hydroxy-5-mesylphenylamine followed by coupling with 7-hydroxy-1-naphthylamine to form the azo compound.
Complexation: The azo compound is then reacted with chromate salts under controlled pH conditions to form the desired chromate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions followed by complexation in batch reactors. The reaction conditions, such as temperature, pH, and reactant concentrations, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: Under certain conditions, the chromate can be reduced to chromium(III) species.
Substitution: The azo-naphthol ligands can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
Oxidation: Oxidized organic compounds and chromium(III) species.
Reduction: Chromium(III) complexes.
Substitution: Substituted azo-naphthol derivatives.
科学的研究の応用
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of various analytes.
Dye Manufacturing: Its vibrant color makes it suitable for use in dye formulations.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in processes requiring specific oxidation or reduction reactions.
作用機序
The mechanism of action of Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) involves:
Molecular Targets: The chromate core targets specific functional groups in organic molecules, facilitating oxidation or reduction.
Pathways: The compound can participate in electron transfer reactions, altering the oxidation state of the chromate and the substrate.
類似化合物との比較
Similar Compounds
- Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))cobaltate(1-)
- Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))ferrate(1-)
Uniqueness
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) is unique due to its specific chromate core, which imparts distinct redox properties and vibrant coloration. This makes it particularly useful in applications requiring strong oxidizing agents and colorimetric detection.
特性
CAS番号 |
71598-34-0 |
|---|---|
分子式 |
C38H35CrN6O12S2+ |
分子量 |
883.8 g/mol |
IUPAC名 |
chromium;hydron;methyl N-[7-hydroxy-8-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/2C19H17N3O6S.Cr/c2*1-28-19(25)20-13-5-3-4-11-6-8-16(24)18(17(11)13)22-21-14-10-12(29(2,26)27)7-9-15(14)23;/h2*3-10,23-24H,1-2H3,(H,20,25);/p+1 |
InChIキー |
YKGGVXHFVUZQHJ-UHFFFAOYSA-O |
正規SMILES |
[H+].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


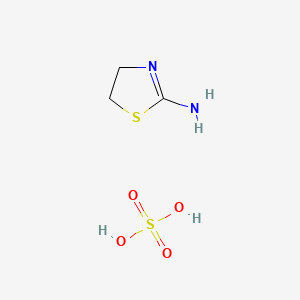
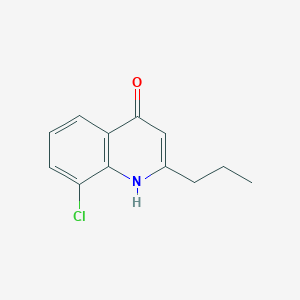
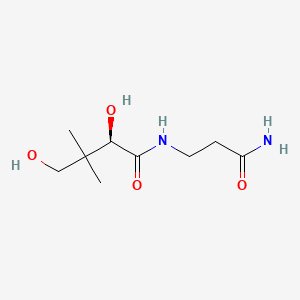
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
